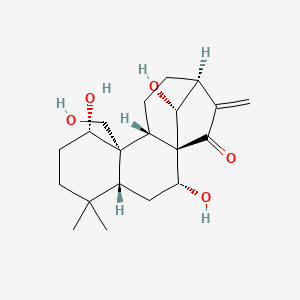
Isoasatone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoasatone A is a neolignan compound isolated from the plant Heterotropa takaoi. It is known for its defensive properties against certain insects, particularly Spodoptera litura.
Métodos De Preparación
Isoasatone A can be synthesized through various chemical routes. One common method involves the extraction from the plant Heterotropa takaoi, followed by purification processes to isolate the compound. The synthetic route typically includes the use of organic solvents and chromatographic techniques to achieve high purity .
Análisis De Reacciones Químicas
Isoasatone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Isoasatone A has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a model compound in studies of neolignan synthesis and reactivity.
Mecanismo De Acción
The mechanism of action of Isoasatone A involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the gene expression of cytochrome P450 monooxygenases, such as CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39. This inhibition disrupts the detoxification processes in insects, leading to their death . Additionally, this compound affects the relative gene expression of glutathione transferases, further contributing to its insecticidal activity .
Comparación Con Compuestos Similares
Isoasatone A is often compared with other neolignan compounds such as asatone and Isoasatone B. While all these compounds share similar structural features, this compound is unique in its more significant inhibitory effects on Spodoptera litura. Asatone and Isoasatone B also exhibit insecticidal properties, but this compound has been found to be more potent in certain studies .
Similar compounds include:
Asatone: Another neolignan with insecticidal properties.
Isoasatone B: A closely related compound with similar biological activities.
Propiedades
Fórmula molecular |
C24H32O8 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(1S,2S,8R)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+/t17-,18+,21?,22+/m1/s1 |
Clave InChI |
JSAXPXNTZVWWDV-PGNHJLLYSA-N |
SMILES isomérico |
C/C=C/C1=C[C@@]2(C(=O)C([C@H]1[C@H]3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
SMILES canónico |
CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)

![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)

![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)
![5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one](/img/structure/B10819469.png)
![9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one](/img/structure/B10819473.png)
![4-[(1R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819486.png)


